molecular formula C16H18N6O3 B2365917 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide CAS No. 1396806-25-9

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide

Cat. No.: B2365917
CAS No.: 1396806-25-9
M. Wt: 342.359
InChI Key: VAFHEERWDNOKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a tetrazole core fused with a cyclohexene-carboxamide moiety. The tetrazole ring (1H-tetrazol-5-one) is a five-membered aromatic system with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capabilities. Its synthesis likely involves cyclization and coupling reactions, as seen in analogous tetrazole derivatives .

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c17-14(23)10-21-16(25)22(20-19-21)13-8-6-12(7-9-13)18-15(24)11-4-2-1-3-5-11/h1-2,6-9,11H,3-5,10H2,(H2,17,23)(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFHEERWDNOKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Molecular Characteristics

  • Molecular Formula : C18H18N6O5
  • Molecular Weight : 398.4 g/mol
  • CAS Number : 1396749-67-9

The compound's structure features a cyclohexene ring, a tetrazole moiety, and an amide functional group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC18H18N6O5
Molecular Weight398.4 g/mol
CAS Number1396749-67-9

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

  • Breast Cancer (MCF-7 and MDA-MB-231)
  • Cervical Cancer (HeLa and SiHa)
  • Ovarian Cancer (A2780)

The compound showed IC50 values ranging from 0.33 to 7.10 μM across these cell lines, indicating potent antiproliferative effects .

The proposed mechanisms include:

  • Inhibition of Oncogenic Pathways : The compound may interfere with key signaling pathways involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.
  • Cell Cycle Arrest : It may cause cell cycle disruptions, particularly at the G1/S transition phase.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the compound's structure can enhance its biological activity. For instance, substituents on the phenyl ring and variations in the tetrazole moiety significantly affect its potency against cancer cells .

In Silico Studies

Computational analyses have been employed to predict the pharmacokinetic properties of this compound. These studies suggest favorable absorption characteristics and low toxicity profiles, making it a candidate for further drug development .

Toxicity Assessment

Using tools like ProtTox-II, researchers assessed the compound's cytotoxicity and hepatotoxicity, concluding that it exhibits low toxicity levels, which is advantageous for therapeutic applications .

Case Studies

Several case studies have documented the biological activity of similar compounds with structural analogs:

  • Antiproliferative Activity : A study found that derivatives of related quinazoline compounds exhibited IC50 values as low as 0.50 μM against cancer cell lines .
  • Drug-Like Properties : Many derivatives conform to Lipinski's Rule of Five, indicating good bioavailability and drug-like characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on heterocyclic cores, substituents, and reported bioactivities:

Compound Name Core Structure Key Functional Groups Synthesis Steps Bioactivity/Application Key Findings
Target Compound Tetrazole + Cyclohexene 5-oxo-tetrazole, amino-oxoethyl, carboxamide Not specified Unknown (assumed drug candidate) High metabolic stability (tetrazole), balanced lipophilicity (cyclohexene)
N1,N5-bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide () Oxadiazole + Glutaramide Oxadiazolone, phenyl, glutaramide linker 3-step Antifungal/antiparasitic prodrug Converts to active bis-amidine in vivo; moderate solubility in DMSO
5-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-... () Tetrazole + Pyrazole + Coumarin Tetrazole, pyrazolone, coumarin 12-hour reflux Not specified Enhanced fluorescence (coumarin); potential for imaging/therapeutic hybrid
Ibrutinib (PCI-32765) () Pyrazolo[3,4-d]pyrimidine Acrylamide, piperidine Multi-step BTK inhibitor (oncology) Covalent binding to BTK; FDA-approved for B-cell malignancies

Key Comparative Insights

  • Tetrazole vs. Oxadiazole Cores : The target compound’s tetrazole ring is more metabolically stable than oxadiazole derivatives (e.g., ), which are prone to hydrolysis in vivo. However, oxadiazoles exhibit superior bioavailability as prodrugs due to their conversion to amidines .
  • Substituent Effects: The amino-oxoethyl group in the target compound may enhance water solubility compared to lipophilic coumarin-based tetrazoles (). Conversely, coumarin derivatives offer fluorescence properties for dual therapeutic/diagnostic applications.
  • Pharmacological Potential: While the target compound lacks explicit bioactivity data, structurally similar BTK inhibitors (e.g., ibrutinib) highlight the importance of acrylamide or heteroaromatic motifs for target engagement .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property Target Compound N1,N5-bis[4-(5-oxo-oxadiazol-3-yl)phenyl]glutaramide Ibrutinib
Molecular Weight (g/mol) ~375 (estimated) 512.5 440.5
LogP (Predicted) 1.8–2.5 0.9–1.2 3.1
Aqueous Solubility Moderate (amide/tetrazole) Low (requires DMSO) Low (lipophilic)
Metabolic Stability (t1/2) High (tetrazole core) Moderate (oxadiazole hydrolysis) Moderate (CYP3A4)

Preparation Methods

Reduction of Bicyclic Imides

Bicyclic imides (e.g., 6a or 6b ) are reduced using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/water (1:1) solvent system. The reaction proceeds at 0°C for 5 minutes, followed by stirring at room temperature for 6 hours.

Reaction Conditions

  • Reagent : NaBH₄ (2 equivalents)
  • Solvent : THF/H₂O (1:1)
  • Temperature : 0°C → room temperature
  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate (3×), drying over Na₂SO₄, and purification via silica gel chromatography (hexane/EtOAc gradient).

Outcome

  • Yields: 95% for 7a (N-methyl analog).
  • Characterization :
    • ¹H NMR (CDCl₃): δ 6.62 (s, 1H), 5.66 (d, J = 2.5 Hz, 2H), 3.97 (brs, 1H).
    • HRMS : [M + H]⁺ calcd. for C₉H₁₅NO₂: 170.1103; found: 170.1174.

Synthesis of Tetrazole-Substituted Aniline

The tetrazole core is constructed via [3+2] cycloaddition, followed by functionalization with a 2-amino-2-oxoethyl group.

Tetrazole Ring Formation

A nitrile precursor undergoes cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF).

Reaction Conditions

  • Reagents : R-CN (1 equivalent), NaN₃ (1.2 equivalents), NH₄Cl (1 equivalent).
  • Solvent : DMF, 100°C, 12 hours.
  • Workup : Dilution with ethyl acetate, washing with brine, drying over Na₂SO₄, and column chromatography.

Introduction of 2-Amino-2-oxoethyl Group

The tetrazole is alkylated using bromoacetamide under basic conditions.

Reaction Conditions

  • Reagents : Tetrazole (1 equivalent), bromoacetamide (1.1 equivalents), K₂CO₃ (2 equivalents).
  • Solvent : Acetonitrile, reflux, 8 hours.
  • Yield : 70–85%.

Coupling Strategies

The final step involves amide bond formation between cyclohex-3-enecarboxamide and the tetrazole-substituted aniline.

Activation of Carboxylic Acid

The cyclohexene carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂).

Reaction Conditions

  • Reagents : Cyclohexenecarboxylic acid (1 equivalent), SOCl₂ (3 equivalents).
  • Solvent : Dichloromethane (DCM), reflux, 2 hours.

Amide Coupling

The acid chloride reacts with the aniline derivative in the presence of a base.

Reaction Conditions

  • Reagents : Acid chloride (1 equivalent), aniline (1.2 equivalents), triethylamine (TEA, 2 equivalents).
  • Solvent : DCM, 0°C → room temperature, 12 hours.
  • Yield : 60–75%.

Optimization and Challenges

Regioselectivity in Tetrazole Formation

The [3+2] cycloaddition may yield regioisomers. Using bulky substituents on the nitrile precursor favors the desired 1,5-disubstituted tetrazole.

Stability of Tetrazole Ring

Strong acidic conditions during coupling may protonate the tetrazole, leading to ring-opening. Employing mild bases like TEA mitigates this risk.

Characterization Data

Key Spectroscopic Features

  • Tetrazole Moiety :
    • ¹H NMR : δ 8.10 (s, 1H, NH), 4.50 (s, 2H, CH₂).
    • IR : 1670 cm⁻¹ (C=O), 1600 cm⁻¹ (tetrazole ring).
  • Cyclohexenecarboxamide :
    • ¹³C NMR : δ 173.42 (C=O), 127.14 (olefinic carbons).

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

  • Methodological Answer : The synthesis of this compound involves sequential functional group transformations. Critical steps include:
  • Cyclohexene ring formation : Achieved via cyclization reactions under controlled temperatures (e.g., 60–80°C) using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Tetrazole ring introduction : Requires coupling agents such as EDC or DCC to facilitate amide bond formation between the tetrazole precursor and the phenyl-cyclohexene backbone .
  • Amino-oxoethyl group incorporation : Selective protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) may be necessary to avoid side reactions .
    Characterization at each stage via NMR and mass spectrometry is essential to confirm intermediate purity .

Q. How can researchers optimize reaction yields for the tetrazole ring formation?

  • Methodological Answer : Yield optimization relies on:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of nitrile precursors during [2+3] cycloaddition to form the tetrazole ring .
  • Catalyst use : Zinc bromide or ammonium chloride can accelerate the reaction by stabilizing transition states .
  • Temperature control : Maintaining 60–70°C minimizes byproduct formation while ensuring complete conversion .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral data for structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected peaks or shifts) can arise from conformational flexibility or solvent effects. Steps to address this include:
  • DFT calculations : Predict theoretical NMR/IR spectra for different conformers and compare with experimental data .
  • Molecular dynamics simulations : Model solvent interactions to identify dominant conformations under experimental conditions .
  • Cross-validation : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : A factorial design approach is recommended:
  • Variables : Vary substituents on the tetrazole ring, cyclohexene carboxamide, or phenyl group while keeping core structures constant .
  • Response metrics : Measure binding affinity (e.g., via SPR or fluorescence polarization) and metabolic stability (e.g., liver microsome assays) .
  • Statistical analysis : Use ANOVA to identify significant structural contributors to activity and eliminate confounding factors .

Q. How can researchers reconcile conflicting bioactivity data across different assay conditions?

  • Methodological Answer : Contradictory results (e.g., varying IC50 values) may stem from assay-specific variables. Mitigation strategies include:
  • Standardized protocols : Adopt uniform buffer systems (e.g., PBS pH 7.4) and temperature controls .
  • Control experiments : Test compound stability under assay conditions (e.g., HPLC monitoring for degradation) .
  • Meta-analysis : Compare data across multiple assays (e.g., enzymatic vs. cell-based) to identify context-dependent effects .

Methodological Resources

  • Synthetic Optimization : , and 12 detail reagent selection and reaction conditions.
  • Computational Modeling : and highlight quantum chemical tools for structural prediction.
  • Experimental Design : provides statistical frameworks for SAR studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.